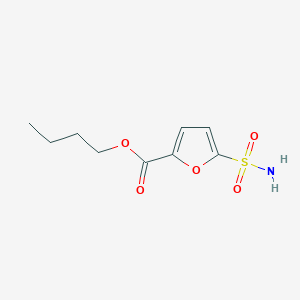
tetraethyl 1,4-bis(benzoyloxy)-1,1,4,4-butanetetracarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraethyl 1,4-bis(benzoyloxy)-1,1,4,4-butanetetracarboxylate, also known as tetraethyl butanetetracarboxylate (TEBT), is a chemical compound with the molecular formula C26H30O12. TEBT is a white crystalline powder that is commonly used in scientific research applications.
Mécanisme D'action
TEBT acts as a cross-linking agent by reacting with functional groups in polymeric materials, such as hydroxyl, carboxyl, and amine groups. The resulting cross-linked polymer has improved mechanical properties, such as increased strength and elasticity.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of TEBT. However, studies have shown that TEBT is not toxic to cells and has low cytotoxicity. TEBT has also been shown to have antimicrobial properties, which may have potential applications in the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TEBT as a cross-linking agent is its ability to cross-link a wide range of polymers. TEBT is also relatively easy to synthesize and purify. However, TEBT has some limitations in lab experiments. It is sensitive to moisture and must be stored in a dry environment. TEBT is also sensitive to light and may degrade over time if exposed to light.
Orientations Futures
There are several future directions for the research and development of TEBT. One area of interest is the synthesis of new dendrimers using TEBT as a starting material. These dendrimers may have unique properties and applications in nanotechnology and drug delivery. Another area of interest is the development of new cross-linking agents with improved properties, such as increased reactivity and selectivity. Finally, further research is needed to better understand the biochemical and physiological effects of TEBT and its potential applications in medicine and biotechnology.
Méthodes De Synthèse
TEBT is synthesized through the reaction of tetraethyl 1,4-bis(benzoyloxy)-1,1,4,4-butanetetracarboxylate butanedioate with benzoyl chloride in the presence of a catalyst. The reaction is carried out under reflux conditions in anhydrous toluene. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
TEBT is commonly used in scientific research as a cross-linking agent for the preparation of polymeric materials. It is also used as a starting material for the synthesis of other organic compounds. TEBT has been used in the preparation of dendrimers, which are highly branched polymeric molecules with a wide range of applications in nanotechnology, drug delivery, and catalysis.
Propriétés
IUPAC Name |
tetraethyl 1,4-dibenzoyloxybutane-1,1,4,4-tetracarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34O12/c1-5-37-25(33)29(26(34)38-6-2,41-23(31)21-15-11-9-12-16-21)19-20-30(27(35)39-7-3,28(36)40-8-4)42-24(32)22-17-13-10-14-18-22/h9-18H,5-8,19-20H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNATYEOGKAQAEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(C(=O)OCC)(C(=O)OCC)OC(=O)C1=CC=CC=C1)(C(=O)OCC)OC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorophenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5193430.png)
![2-[6-bromo-2-(3-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide](/img/structure/B5193446.png)
![(3'R*,4'R*)-1'-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidine-3',4-diol](/img/structure/B5193459.png)
![2,4-dichloro-6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5193476.png)
![methyl {[5-(anilinocarbonyl)-3-cyano-6-methyl-4-(5-methyl-2-furyl)-1,4-dihydro-2-pyridinyl]thio}acetate](/img/structure/B5193481.png)
![3-bromo-N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5193483.png)
![3-[4-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-1-piperazinyl]propanamide](/img/structure/B5193484.png)
![2-(4-methylphenyl)-4-[2-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5193485.png)

![2,3-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5193499.png)
![6-chloro-1',3',3'-trimethyl-8-nitro-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B5193503.png)
![2-[5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5193518.png)
![5-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5193525.png)
![2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B5193529.png)